N-(1,2,3,4-Tetrahydroquinolin-3-YL)acetamide

概要

説明

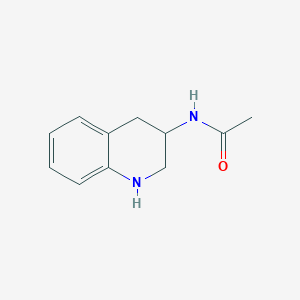

N-(1,2,3,4-Tetrahydroquinolin-3-YL)acetamide: is an organic compound with the molecular formula C11H14N2O It is a derivative of tetrahydroquinoline, a bicyclic structure that combines a benzene ring with a piperidine ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,2,3,4-Tetrahydroquinolin-3-YL)acetamide typically involves the reaction of 1,2,3,4-tetrahydroquinoline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the amide bond. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

化学反応の分析

Multicomponent Imine-Diels-Alder (iDA) Reaction

This compound is synthesized via a Lewis acid-catalyzed iDA reaction, involving:

-

Reactants : Substituted aniline, aldehyde (e.g., pentanal), and NVF (N-vinylformamide)

-

Catalyst : BiCl₃ (10 mol%)

-

Conditions : Acetonitrile solvent, room temperature, 4 hours

-

Yield : High yields (exact values unspecified)

The reaction proceeds through imine formation followed by cyclization to form the tetrahydroquinoline core .

| Step | Component | Role | Conditions |

|---|---|---|---|

| 1 | Aniline derivative | Nucleophile | CH₃CN, rt, 4h |

| 2 | Aldehyde | Electrophile | BiCl₃ catalysis |

| 3 | NVF | Cyclization partner | Quenched with Na₂CO₃ |

N-Deacetylation

The acetamide group undergoes selective deacetylation under reducing conditions:

-

Reagent : DIBAL-H (Diisobutylaluminum hydride)

-

Conditions : Anhydrous DCM, 0°C to rt

-

Outcome : Cleavage of the acetyl group to yield the primary amine .

This reaction is critical for modifying the compound’s pharmacophore while retaining the tetrahydroquinoline scaffold.

Electrophilic Substitution

The aromatic ring in the tetrahydroquinoline moiety participates in electrophilic substitution reactions:

-

Nitration : Introduces nitro groups at position 6 (observed in derivatives) .

-

Halogenation : Chlorination at position 6 using Cl₂ or SOCl₂ .

Substituents on the ring significantly influence regioselectivity and reaction rates.

Hydrogenation and Oxidation

-

Hydrogenation : The tetrahydroquinoline ring can undergo further hydrogenation under high-pressure H₂/Pd-C, though this is rarely required due to its pre-saturated structure.

-

Oxidation : The tertiary amine in the ring may oxidize to form N-oxides under strong oxidizing agents like m-CPBA.

Nucleophilic Acyl Substitution

The acetamide group participates in nucleophilic reactions:

-

Hydrolysis : Acidic or basic conditions cleave the amide bond to yield carboxylic acid and amine .

-

Transacetylation : Reacts with acyl chlorides to form mixed anhydrides.

Condensation Reactions

The compound reacts with ketones or aldehydes in aldol-like condensations, facilitated by bases like NaH:

| Substrate | Product Type | Conditions |

|---|---|---|

| Benzaldehyde | Schiff base derivatives | EtOH, reflux, 6h |

Stereochemical Considerations

The (R)- and (S)-enantiomers ([CID 22882465] and [CID 28121821] ) exhibit distinct reactivity in asymmetric catalysis:

-

Chiral Resolution : Separation via chiral HPLC or enzymatic methods.

-

Catalytic Activity : (R)-enantiomer shows higher affinity for PDE inhibition in biochemical assays.

Biological Interactions (Relevance to Reactivity)

-

Enzyme Inhibition : Binds to phosphodiesterase (PDE) active sites via H-bonding (amide NH) and π-π stacking (quinoline ring), modulating cAMP levels.

-

Metabolic Reactions : Undergoes hepatic CYP450-mediated oxidation to form hydroxylated metabolites.

科学的研究の応用

Pharmacological Applications

- Neuroprotective Effects

-

Anticancer Activity

- Studies have demonstrated that derivatives of tetrahydroquinoline compounds possess antiproliferative effects against various cancer cell lines. For instance, one study found that certain derivatives had significant activity against nasopharyngeal carcinoma with an IC50 value of 0.6 μM . The mechanisms involve alterations in cell cycle distribution and induction of apoptosis.

- Orexin Receptor Antagonism

Table 1: Summary of Biological Activities

Case Study: Antiproliferative Effects

In a study evaluating various tetrahydroquinoline derivatives for their anticancer properties, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide was highlighted for its significant activity against nasopharyngeal carcinoma cells. The study reported that this compound altered cell division dynamics and induced S phase accumulation in a concentration-dependent manner .

作用機序

The mechanism of action of N-(1,2,3,4-Tetrahydroquinolin-3-YL)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

類似化合物との比較

- N-(1,2,3,4-Tetrahydroquinolin-8-YL)acetamide

- 1,2,3,4-Tetrahydroisoquinoline derivatives

Comparison: N-(1,2,3,4-Tetrahydroquinolin-3-YL)acetamide is unique due to its specific substitution pattern on the tetrahydroquinoline ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. For instance, the position of the acetamide group can affect the compound’s ability to interact with biological targets, leading to different pharmacological profiles .

生物活性

N-(1,2,3,4-Tetrahydroquinolin-3-YL)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a tetrahydroquinoline framework with an acetamide functional group. Its molecular formula is , with a molecular weight of approximately 234.28 g/mol. The compound's structure allows for interactions with various biological targets, influencing its pharmacological profile.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

- Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

- Anticancer Properties : this compound has shown promise in cancer research. It appears to inhibit cell proliferation by modulating enzyme activity involved in cell cycle regulation and apoptosis. In vitro studies have demonstrated its potential to induce apoptosis in cancer cell lines.

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties through its action as a glucocorticoid receptor agonist. This mechanism may help reduce inflammation by inhibiting the expression of pro-inflammatory cytokines .

The biological activity of this compound is largely dependent on its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes involved in critical metabolic pathways. For instance, it has been shown to affect phosphoenolpyruvate carboxykinase (PEPCK), a key enzyme in gluconeogenesis .

- Receptor Modulation : Its role as a glucocorticoid receptor agonist suggests that it may mimic steroid actions in the body, leading to altered gene expression and reduced inflammation .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, the following table summarizes some related compounds and their notable activities:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| N-(1,2,3,4-Tetrahydroquinolin-5-YL)acetamide | Tetrahydroquinoline derivative | Anticancer properties |

| N-(naphthalen-2-yl)acetamide | Aromatic amide | Antiproliferative activity |

| 3-Methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin)butanamide | Tetrahydroquinoline derivative | Antimicrobial and anticancer |

The specific substitution pattern on the tetrahydroquinoline ring and the acetamide functionality contribute significantly to the compound's distinct pharmacological profile compared to other derivatives.

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines revealed that this compound inhibited cell growth significantly more than control groups. The mechanism was linked to increased apoptosis markers such as caspase activation and PARP cleavage.

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial activity against Gram-positive and Gram-negative bacteria, this compound displayed minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests potential for development as an antimicrobial agent.

特性

IUPAC Name |

N-(1,2,3,4-tetrahydroquinolin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-8(14)13-10-6-9-4-2-3-5-11(9)12-7-10/h2-5,10,12H,6-7H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCEIEGOMGWEGOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CC2=CC=CC=C2NC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945-80-2 | |

| Record name | N-(1,2,3,4-tetrahydroquinolin-3-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。